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molecular formula (C2H3OR)nwhere R = H or COCH3<br>(CH2CHOH-)n<br>CH2CHOH<br>C2H4O B147449 Polyvinyl alcohol CAS No. 9002-89-5

Polyvinyl alcohol

Cat. No. B147449
M. Wt: 44.05 g/mol
InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04391962

Procedure details

Comparative experiments were carried out in which in place of N-octadecyl gluconamide, the suspension stabilizers Gohsenol KP 08, Armotan® MP (sorbitan monopalmitate), Armotan® ML (sorbitan monolaurate) Tween® 20 (polyoxyethylene (20) monolaurate) and Tween® 21 (polyoxyethylene (4) monolaurate) were used. Only the results obtained with Tween® 21 (polyoxyethylene (4) monolaurate) compared with those obtained with N-octadecyl gluconamide. When only Gohsenol KP 08 was used, the results obtained were distinctly poorer. In all other cases destabilization of the suspension was observed after 1 to 2 hours polymerization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ML
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Tween® 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)=O)CCCCCCCCCCCCCCCCC.C=CO.[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][C:46]([O:48][CH2:49][CH:50]([OH:58])[C@H]1OC[C@H](O)[C@H]1O)=[O:47]>>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][C:46]([O:48][CH2:49][CH2:50][OH:58])=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC(=O)[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CO
Step Three
Name
ML
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Four
Name
Tween® 21
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCC(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04391962

Procedure details

Comparative experiments were carried out in which in place of N-octadecyl gluconamide, the suspension stabilizers Gohsenol KP 08, Armotan® MP (sorbitan monopalmitate), Armotan® ML (sorbitan monolaurate) Tween® 20 (polyoxyethylene (20) monolaurate) and Tween® 21 (polyoxyethylene (4) monolaurate) were used. Only the results obtained with Tween® 21 (polyoxyethylene (4) monolaurate) compared with those obtained with N-octadecyl gluconamide. When only Gohsenol KP 08 was used, the results obtained were distinctly poorer. In all other cases destabilization of the suspension was observed after 1 to 2 hours polymerization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ML
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Tween® 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)=O)CCCCCCCCCCCCCCCCC.C=CO.[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][C:46]([O:48][CH2:49][CH:50]([OH:58])[C@H]1OC[C@H](O)[C@H]1O)=[O:47]>>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][C:46]([O:48][CH2:49][CH2:50][OH:58])=[O:47]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC(=O)[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CO
Step Three
Name
ML
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Four
Name
Tween® 21
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCC(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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